6-Aminohexane-1-thiol hydrochloride

Catalog No.
S697533
CAS No.
31098-40-5
M.F
C6H16ClNS
M. Wt
169.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminohexane-1-thiol hydrochloride

CAS Number

31098-40-5

Product Name

6-Aminohexane-1-thiol hydrochloride

IUPAC Name

6-aminohexane-1-thiol;hydrochloride

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

InChI

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H

InChI Key

BFCMUBZJTPADOD-UHFFFAOYSA-N

SMILES

C(CCCS)CCN.Cl

Canonical SMILES

C(CCCS)CCN.Cl

Biosensor Development

Specific Scientific Field: This application falls under the field of Biochemistry and Sensor Technology .

Summary of the Application: 6-Aminohexane-1-thiol hydrochloride is used in the development of a miniature L-glutamate (L-Glu) biosensor based on Prussian blue (PB) modification with improved stability .

Methods of Application: A gold microelectrode (AuME) was immersed in NH2(CH2)6SH-ethanol solution, forming well-defined self-assembled monolayers (SAMs) via thiol-gold bonding chemistry. This increased the number of deposited Prussian blue nanoparticles (PBNPs) and confined them tightly on the AuME surface. Then, dopamine solution was dropped onto the PBNPs surface and self-polymerized into polydopamine (PDA) to protect the PB structure from destruction .

Results or Outcomes: The constructed biosensor achieved a high sensitivity of 70.683 nA µM −1 cm −2 in the concentration range 1–476 µM L-Glu with a low limit of detection (LOD) of 0.329 µM. It performed well in terms of selectivity, reproducibility, and stability. The developed biosensor was successfully applied to the determination of L-Glu in tomato juice .

Surface Modification and Molecular Electronics

Specific Scientific Field: This application is related to Material Science and Molecular Electronics .

Summary of the Application: 6-Aminohexane-1-thiol hydrochloride can be used in the surface modification of gold surfaces for the development of cell adhesive surfaces. It may also be used as a linker with quantum dots (QDs) which forms amine linkages with the carboxy groups of the fullerene heterodimers (FMH) .

6-Aminohexane-1-thiol hydrochloride is a chemical compound characterized by the presence of an amino group and a thiol group on a hexane chain. Its chemical formula is C₆H₁₅ClN₂S, and it is often utilized in various chemical and biological applications due to its unique functional groups. The compound appears as a white to off-white crystalline solid, soluble in water and alcohol, making it suitable for diverse experimental conditions.

There is no documented information on a specific mechanism of action for 6-Aminohexane-1-thiol hydrochloride. As mentioned previously, its potential significance lies in its use as a building block for more complex molecules that might have specific biological activities.

  • Skin and eye irritant: Thiols can irritate skin and eyes upon contact.
  • Odor: Many thiols have unpleasant odors.
  • Proper handling: Standard laboratory safety procedures for handling potentially hazardous chemicals should be followed when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Due to its functional groups:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Disulfide Formation: Two thiol groups can undergo oxidation to form disulfides, which are important in stabilizing protein structures.
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides, expanding its utility in synthetic organic chemistry.

The biological activity of 6-aminohexane-1-thiol hydrochloride is notable in the context of its interactions with biological molecules. It has been studied for its potential role in:

  • Chiral Recognition: The compound has been utilized in chiral molecular imprinting techniques, which enhance the detection of specific enantiomers through surface-enhanced Raman scattering (SERS) methods .
  • Cellular Interactions: Research indicates that thiols can influence cellular signaling pathways and may have implications in drug delivery systems due to their ability to form stable conjugates with various biomolecules.

Several synthesis methods have been developed for 6-aminohexane-1-thiol hydrochloride:

  • Direct Amination: Hexanethiol can be reacted with ammonia or an amine under controlled conditions to introduce the amino group.
  • Reduction of Disulfides: Starting from a disulfide derivative, reduction using thiols or metal catalysts can yield the desired thiol compound.
  • Chiral Synthesis Techniques: Advanced methods involve asymmetric synthesis approaches, which are particularly useful for producing enantiomerically pure forms .

6-Aminohexane-1-thiol hydrochloride has a wide range of applications:

  • Nanoparticle Functionalization: It is frequently used to modify the surfaces of nanoparticles for enhanced stability and functionality in drug delivery systems.
  • Bioconjugation: The compound serves as a linker in bioconjugation processes, facilitating the attachment of biomolecules for therapeutic applications.
  • Sensors: Its ability to form stable complexes with metals makes it suitable for developing sensors that detect specific ions or molecules.

Interaction studies involving 6-aminohexane-1-thiol hydrochloride focus on its binding properties and reactivity:

  • Metal Ion Interactions: The thiol group exhibits a strong affinity for metal ions, which can be exploited for sensor applications or catalytic processes.
  • Chiral Recognition Mechanisms: Studies have demonstrated its effectiveness in recognizing chiral compounds through specific intermolecular interactions, enhancing analytical techniques like SERS .

Several compounds share structural similarities with 6-aminohexane-1-thiol hydrochloride. Here’s a comparison highlighting its unique features:

Compound NameStructure TypeUnique Features
3-AminopropylthiolAliphatic ThiolShorter chain length; less steric hindrance
2-AminoethanethiolAliphatic ThiolSmaller size; more hydrophilic
1,6-HexanediamineDiamineLacks thiol functionality; more basic
6-MercaptohexylamineAliphatic ThiolSimilar thiol group; differing amine position

6-Aminohexane-1-thiol hydrochloride stands out due to its longer carbon chain and the strategic positioning of both amino and thiol groups, allowing for versatile applications in both synthetic chemistry and biological systems.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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